(S)-3-Amino-2-methylpropanoic acid hydrochloride
Overview
Description
(S)-3-Amino-2-methylpropanoic acid hydrochloride is a chiral amino acid derivative. It is an important compound in the field of organic chemistry due to its unique structure and properties. This compound is often used in various scientific research applications, including medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-2-methylpropanoic acid hydrochloride typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 2-methylacrylic acid derivatives. The reaction conditions often include the use of hydrogen gas and a chiral rhodium or ruthenium catalyst under high pressure and temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the fermentation of specific microorganisms that produce the desired chiral amino acid. The product is then isolated and purified through crystallization and other separation techniques.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Amino-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amino group into a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
(S)-3-Amino-2-methylpropanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, affecting the activity of these targets and modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
®-3-Amino-2-methylpropanoic acid hydrochloride: The enantiomer of the (S)-form, with different stereochemistry and potentially different biological activity.
2-Aminobutyric acid hydrochloride: A similar amino acid derivative with a different side chain.
3-Aminopropanoic acid hydrochloride: Another related compound with a different carbon chain length.
Uniqueness: (S)-3-Amino-2-methylpropanoic acid hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomers and other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2S)-3-amino-2-methylpropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGBOMJVYQTWRN-DFWYDOINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719293 | |
Record name | (2S)-3-Amino-2-methylpropanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925704-45-6 | |
Record name | Propanoic acid, 3-amino-2-methyl-, hydrochloride (1:1), (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925704-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-3-Amino-2-methylpropanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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